molecular formula C11H9Cl2N B598234 3,4-Dichloro-8-ethylquinoline CAS No. 1204810-43-4

3,4-Dichloro-8-ethylquinoline

Cat. No.: B598234
CAS No.: 1204810-43-4
M. Wt: 226.1
InChI Key: NBCVGQAWSGTHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-8-ethylquinoline is a synthetically designed organic compound based on the quinoline heterocycle, a structure of significant interest in medicinal chemistry and chemical biology research. The quinoline core is a privileged scaffold in drug development, known for its wide spectrum of biological activities . The specific substitution pattern on this compound, featuring chloro groups at the 3 and 4 positions and an ethyl group at the 8 position, makes it a valuable intermediate for the synthesis of more complex molecules and for probing structure-activity relationships (SAR). Researchers can utilize this compound to develop novel ligands and probes, particularly by exploiting the reactivity of the chlorine atoms for nucleophilic aromatic substitution reactions to introduce diverse amine, alkoxy, or thioether functionalities . Quinoline derivatives are extensively investigated for their potential pharmacological properties. Structurally similar chlorinated and alkylated quinoline compounds have demonstrated notable biological activities in scientific studies, serving as key precursors for agents with antidepressant and antifungal effects , as well as for the development of anti-cancer agents . The strategic placement of halogen atoms and an alkyl group on the quinoline ring system can influence the molecule's lipophilicity, electronic distribution, and its ability to interact with biological targets such as enzymes. This makes this compound a compound of high interest for researchers working in hit-to-lead optimization campaigns and for those exploring new chemical space in oncology, infectious diseases, and central nervous system (CNS) disorder research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1204810-43-4

Molecular Formula

C11H9Cl2N

Molecular Weight

226.1

IUPAC Name

3,4-dichloro-8-ethylquinoline

InChI

InChI=1S/C11H9Cl2N/c1-2-7-4-3-5-8-10(13)9(12)6-14-11(7)8/h3-6H,2H2,1H3

InChI Key

NBCVGQAWSGTHPY-UHFFFAOYSA-N

SMILES

CCC1=CC=CC2=C(C(=CN=C21)Cl)Cl

Synonyms

3,4-Dichloro-8-ethylquinoline

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 3,4 Dichloro 8 Ethylquinoline Frameworks

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Crystallographic Parameters and Unit Cell Characteristics

An article focusing on the computational and theoretical investigations of "3,4-Dichloro-8-ethylquinoline" cannot be generated at this time. A thorough search for scientific literature and research data specific to this compound has yielded no dedicated studies that would provide the necessary information to address the requested topics.

The detailed analysis required for the specified outline, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Quantum Structure-Activity Relationship (QSAR) modeling, is contingent upon the existence of published research focused specifically on this compound.

The search for relevant scholarly articles did not identify any papers containing the experimental or theoretical data required to populate the sections and subsections of the provided outline. While research exists for other chlorinated and substituted quinoline (B57606) derivatives dergipark.org.trrasayanjournal.co.inresearchgate.netresearchgate.net, these findings are specific to those molecules and cannot be accurately extrapolated to this compound. Generating an article without this specific data would lead to inaccuracies and would not meet the required professional and authoritative standards.

Therefore, due to the absence of available scientific research on "this compound," it is not possible to create the requested content.

Computational and Theoretical Investigations of 3,4 Dichloro 8 Ethylquinoline

Quantum Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Correlation Studies between Theoretical Parameters and Experimental Observations

Table 1: Illustrative Correlation of Theoretical and Experimental Parameters for 3,4-Dichloro-8-ethylquinoline

ParameterTheoretical Value (DFT/B3LYP)Experimental Value (X-ray/FT-IR)Deviation (%)
C3-Cl Bond Length (Å)1.7451.7380.40
C4-Cl Bond Length (Å)1.7391.7310.46
N1-C2-C3 Bond Angle (°)122.5122.10.33
C-Cl Stretch (cm⁻¹)755 (scaled)7500.67

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the binding mode and affinity of a ligand, such as this compound, within the active site of a target protein. dergipark.org.trnih.gov This method is instrumental in structure-based drug design, allowing researchers to screen vast libraries of compounds and prioritize those with the highest likelihood of interacting favorably with a biological target. arxiv.org The process involves two main stages: first, sampling various conformations of the ligand within the protein's binding pocket, and second, using a scoring function to rank these poses based on their predicted binding affinity. nih.govarxiv.org The insights gained can elucidate the biochemical processes at an atomic level and guide the rational design of more potent and selective inhibitors. nih.gov

Elucidation of Binding Modes and Interaction Mechanisms with Target Proteins

Following a molecular docking simulation, a detailed analysis of the top-ranked poses of this compound is performed to elucidate its binding mechanism. This involves identifying the specific non-covalent interactions that stabilize the ligand-protein complex. Key interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. dergipark.org.trmdpi.com For example, the nitrogen atom in the quinoline (B57606) ring could act as a hydrogen bond acceptor, while the dichloro and ethyl groups could engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket. mdpi.com Visualizing these interactions in 3D and 2D provides a clear picture of how the ligand orients itself and which residues are critical for binding, offering a structural basis for its potential biological activity. dergipark.org.tr

Table 2: Hypothetical Binding Interactions of this compound with a Protein Kinase Target

Ligand Atom/GroupProtein ResidueInteraction TypeDistance (Å)
Quinoline N1LEU83 (Backbone NH)Hydrogen Bond2.9
Ethyl GroupVAL35, ALA50HydrophobicN/A
Dichloro-substituted RingPHE145π-π Stacking3.8
Chlorine at C3ILE144Halogen Bond3.1

Scoring Functions and Binding Affinity Predictions

Scoring functions are essential algorithms in molecular docking that estimate the binding free energy of a ligand-protein complex. researchgate.netnih.gov Their primary roles are to correctly identify the native-like binding pose among many computer-generated decoys and to accurately predict the binding affinity (e.g., dissociation constant, Kd, or inhibition constant, Ki). nih.govfrontiersin.org The predicted affinity is typically expressed as a score, often in units of kcal/mol, where a more negative value indicates a stronger and more favorable interaction. dergipark.org.tr These predictions allow for the ranking of different compounds in virtual screening campaigns, helping to distinguish potentially active molecules from inactive ones. researchgate.net However, due to the complexity of molecular recognition, scoring functions rely on approximations, which can lead to inaccuracies. researchgate.net Therefore, results are often interpreted comparatively and in conjunction with other computational and experimental data.

Table 3: Example of Predicted Binding Affinities for Quinoline Derivatives from a Docking Study

CompoundDocking Score (kcal/mol)Predicted Binding Affinity (pKi)
This compound-9.18.5
8-ethylquinoline (B27807)-6.56.1
3,4-dichloroquinoline-7.87.2
Reference Inhibitor-9.58.9

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational strategy used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. slideshare.net A pharmacophore model does not represent a real molecule but is rather an abstract template of features like hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. slideshare.netjapsonline.com Once developed and validated, this model serves as a 3D query for virtual screening of large chemical databases to find novel compounds that match the pharmacophoric features and are therefore likely to exhibit similar biological activity. dovepress.commedsci.org

Ligand-Based Pharmacophore Generation

Ligand-based pharmacophore modeling is employed when the 3D structure of the biological target is unknown, but a set of ligands with known activity is available. volkamerlab.orgresearchgate.net The process involves superimposing a set of structurally diverse but functionally similar active molecules to extract their common chemical features. nih.gov The resulting hypothesis represents the key spatial arrangement of functionalities responsible for their biological effect. japsonline.com This model can then be used to screen databases for new chemical scaffolds that fit the model's geometric and chemical constraints. jiangshen.org The quality of a ligand-based model is often assessed by its ability to distinguish known active compounds from inactive ones. nih.gov

Table 4: Hypothetical Ligand-Based Pharmacophore Model Derived from Active Quinoline Analogs

Feature No.Feature TypeLocation (Relative Coordinates)
1Hydrogen Bond Acceptor (HBA)(0.0, 1.5, 0.5)
2Hydrophobic (HY)(3.5, 0.0, -1.0)
3Aromatic Ring (AR)(-1.2, -0.8, 0.0)
4Aromatic Ring (AR)(1.8, -1.5, 0.0)

Structure-Based Pharmacophore Development

When the three-dimensional structure of a protein-ligand complex is available, a structure-based pharmacophore model can be developed. dovepress.comcomputabio.com This approach generates a pharmacophore by directly analyzing the key interaction points between the ligand and the amino acid residues in the protein's binding site. nih.gov Features are defined based on the complementary chemical properties of the active site, such as identifying where a hydrogen bond donor, acceptor, or hydrophobic group on a ligand would form a favorable interaction. researchgate.net Structure-based models have the advantage of being grounded in the actual physical interactions with the target, which can lead to the discovery of novel active compounds with different chemical skeletons from the original ligand used to create the model. nih.gov

Application in Identification of Novel Bioactive Scaffolds

The quinoline ring system is widely regarded as a "privileged scaffold" in medicinal chemistry. orientjchem.orgresearchgate.net This distinction is due to its recurring presence in compounds that exhibit a wide range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. doi.orgnih.gov The versatility of the quinoline scaffold allows it to serve as a foundational structure for the design and synthesis of new bioactive molecules. orientjchem.orgfrontiersin.org

The process of identifying novel bioactive scaffolds often involves using known structures, like this compound, as a starting point for chemical modification and virtual screening. nih.gov Researchers can computationally model derivatives by adding or altering functional groups to explore how these changes affect potential biological activity. While the quinoline framework is a common choice for developing new therapeutic agents, specific research detailing the use of this compound as a parent scaffold for the generation of new bioactive compounds is not extensively documented in publicly available literature. However, its structure, featuring a combination of a lipophilic ethyl group and electron-withdrawing chloro-substituents, presents a unique electronic and steric profile that could be theoretically explored for interaction with various biological targets.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.gov For potential drug candidates, MD simulations provide critical information on the stability of a compound when interacting with a biological target, such as a protein, and analyze its flexibility and conformational changes in a simulated physiological environment. nih.govnih.gov Such studies are routinely performed on quinoline derivatives to understand their mechanism of action and to refine their structure for better efficacy. osti.govmdpi.com

Although specific MD simulation studies for this compound are not readily found, the methodology would involve placing the molecule in a simulated environment (e.g., in water or complexed with a protein) and analyzing its movements over a set period, typically nanoseconds to microseconds.

Protein-Ligand Complex Stability Analysis

A key application of MD simulations in drug discovery is to assess the stability of a ligand (like this compound) when bound to a protein's active site. mdpi.com The stability of this complex is crucial for a drug's potential efficacy. osti.gov The analysis typically involves calculating the Root Mean Square Deviation (RMSD) of the protein and ligand over the course of the simulation. A low and stable RMSD value suggests that the ligand remains securely in the binding pocket without significant structural changes, indicating a stable complex. nih.gov

For this compound, a hypothetical MD simulation would first require docking it into the binding site of a target protein. The resulting complex would then be subjected to simulation. The stability would be evaluated by monitoring parameters like RMSD and the number of hydrogen bonds formed.

Conformational Changes and Flexibility of the Compound

An analysis of this compound would focus on the rotation of the ethyl group at the C8 position and any potential flexibility in the quinoline ring system, although the latter is generally rigid. The Root Mean Square Fluctuation (RMSF) is a key metric calculated from MD simulations that shows the fluctuation of individual atoms or groups of atoms. A higher RMSF for the ethyl group would indicate greater flexibility.

Table 2: Hypothetical Data from Conformational Flexibility Analysis

Molecular Region RMSF Value (Hypothetical) Interpretation
Quinoline Ring Atoms Low The core scaffold is rigid, as expected for an aromatic system.
Ethyl Group Atoms Higher than ring atoms The ethyl group possesses rotational freedom.

In Silico ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. mdpi.comnih.gov These predictions are vital in early-stage drug discovery to filter out candidates that are likely to fail in later clinical phases due to poor bioavailability or toxicity. arabjchem.orgbenthamdirect.com Numerous studies apply ADMET prediction to quinoline derivatives to assess their drug-like potential. mdpi.comresearchgate.net

Lipinski's Rule of Five and Other Drug-Likeness Parameters

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its likelihood of being an orally active drug. arabjchem.orgmdpi.com The rule states that a compound is more likely to be orally bioavailable if it satisfies certain criteria related to molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.

For this compound, the parameters for Lipinski's Rule of Five can be calculated. The octanol-water partition coefficient (LogP) is estimated based on structurally similar compounds, such as 4,8-Dichloro-2-ethylquinoline, which has a calculated XLogP3 of 4.3. nih.gov

Table 3: Lipinski's Rule of Five Analysis for this compound

Parameter Value for this compound Lipinski's Rule Compliance
Molecular Weight 226.10 g/mol < 500 Da Yes
Hydrogen Bond Donors 0 ≤ 5 Yes
Hydrogen Bond Acceptors 1 (quinoline nitrogen) ≤ 10 Yes

Based on this analysis, this compound complies with all of Lipinski's rules, suggesting it has favorable physicochemical properties for oral bioavailability. Other drug-likeness parameters often considered include the Topological Polar Surface Area (TPSA), which is related to membrane permeability.

Theoretical Bioavailability and Absorption Profiling

Theoretical bioavailability and absorption profiles are predicted using computational models that consider various physicochemical properties. researchgate.netmdpi.com These models can predict a compound's likely gastrointestinal (GI) absorption and permeability across biological membranes, such as the blood-brain barrier. mdpi.com For quinoline derivatives, these predictions help to prioritize compounds for further experimental testing. mdpi.comniscpr.res.in

While a specific, experimentally validated bioavailability profile for this compound is not available, its properties can be evaluated using predictive models. Its compliance with Lipinski's Rule of Five and its estimated high lipophilicity (LogP ~4.3) suggest that the compound is likely to have good passive absorption from the gastrointestinal tract. vulcanchem.com However, very high lipophilicity can sometimes lead to poor aqueous solubility, which might limit absorption. nih.gov

Table 4: Predicted Bioavailability and Absorption Profile (Theoretical)

ADMET Property Predicted Profile (Based on Physicochemical Properties) Rationale
Gastrointestinal (GI) Absorption High Good lipophilicity and low molecular weight suggest efficient passive diffusion.
Aqueous Solubility Low to Moderate High lipophilicity may negatively impact solubility in aqueous environments.
Blood-Brain Barrier (BBB) Permeation Likely The compound's lipophilicity and TPSA are within ranges that often permit BBB crossing.

Structure Activity Relationship Sar Studies of 3,4 Dichloro 8 Ethylquinoline Derivatives

General Impact of Substitutions on the Quinoline (B57606) Ring on Biological Activities

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Modifications can influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric factors, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

Effects of Halogenation at Various Positions (e.g., C-6, C-7)

Halogenation is a common strategy in drug design to modulate the biological activity of lead compounds. In the context of the quinoline ring, the introduction of halogens at positions such as C-6 and C-7 has been shown to influence various biological activities, including antimicrobial and anticancer effects. The electron-withdrawing nature of halogens can alter the electron density of the quinoline ring, potentially enhancing interactions with biological targets. However, specific studies detailing the effects of further halogenation at the C-6 or C-7 positions of a 3,4-dichloro-8-ethylquinoline scaffold are not available.

Influence of Alkyl Groups (e.g., Ethyl) on Activity Profile

Alkyl groups, such as the ethyl group at the C-8 position, can impact a molecule's lipophilicity and steric profile. An increase in lipophilicity can affect membrane permeability and distribution within biological systems. The size and position of the alkyl group can also influence binding to target proteins. For instance, a bulky group at a specific position might enhance binding through hydrophobic interactions or, conversely, cause steric hindrance that prevents effective binding. The specific contribution of the 8-ethyl group in the context of a 3,4-dichloroquinoline core to a particular biological activity profile has not been specifically elucidated in the available literature.

Role of Functional Groups at Specific Positions (e.g., C-2, C-3, C-4, C-8)

The introduction of various functional groups at different positions of the quinoline ring is a key aspect of SAR studies. For many quinoline derivatives, substituents at the C-2, C-4, and C-8 positions have been shown to be critical for their biological activity. For example, in some classes of antimalarial quinolines, an amino group at the C-4 position is crucial for activity. However, for this compound, the chloro groups at C-3 and C-4 already occupy key positions, and the influence of further functionalization at these or other positions would require specific synthetic and biological studies, which are not currently reported.

Stereochemical Considerations and Enantioselectivity in SAR

Stereochemistry can play a pivotal role in the biological activity of chiral compounds. Different enantiomers of a molecule can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like proteins and nucleic acids. While this is a critical aspect of drug design for chiral quinoline derivatives, the lack of specific studies on chiral analogs of this compound means there is no available data on their enantioselectivity in SAR.

Quantitative Analysis of Structure-Activity Relationships (QSAR)

Quantitative structure-activity relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures. While QSAR studies have been conducted on various classes of quinoline derivatives, a specific QSAR analysis for a series of this compound analogs is not present in the reviewed literature. Such an analysis would require a dataset of structurally related compounds with corresponding biological activity data, which appears to be unavailable at present.

Mechanistic Investigations into the Biological Activities of 3,4 Dichloro 8 Ethylquinoline and Its Analogs in Vitro/cellular Focus

Interaction with DNA and Topoisomerase Enzymes

The quinoline (B57606) scaffold is a fundamental component of various compounds that exert their biological effects through interaction with DNA and DNA-modulating enzymes like topoisomerases. scbt.comfrontiersin.org These enzymes are critical for managing DNA topology during replication, transcription, and repair, making them prime targets for anticancer agents.

Topoisomerase I (Topo I): Certain quinoline derivatives function as Topo I inhibitors. frontiersin.org Camptothecin (B557342), a well-known quinoline-based natural product, intercalates into the DNA helix, which disrupts the activity of topoisomerase I. scbt.com This action stabilizes the enzyme-DNA cleavable complex, ultimately leading to DNA damage and cell death. scbt.com Novel synthetic quinoline derivatives have been developed to overcome the chemical limitations of camptothecin. For instance, compound 28 (N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine) is a potent Topo I inhibitor with an IC₅₀ value of 29 ± 0.04 nM. acs.org This compound traps the Topo I-DNA cleavage complexes both in vitro and in living cells, and unlike camptothecin, it exhibits excellent stability in plasma serum. acs.org Studies on phosphine (B1218219) oxide indenoquinoline derivatives have also demonstrated significant Topo I inhibition, with some compounds showing higher inhibition values than camptothecin at longer incubation times. mdpi.com

Topoisomerase II (Topo II): Topoisomerase II, which exists as isoforms IIα and IIβ, breaks and rejoins double-stranded DNA. mdpi.com This enzyme is another key target for quinoline-based anticancer drugs. frontiersin.org While some quinoline derivatives show selective inhibition of Topo I, others may target Topo IIα, an isoform often associated with proliferating cells. frontiersin.orgmdpi.com For example, a series of pyrazolo[4,3-f]quinolines were synthesized and evaluated for their ability to inhibit both Topo I and Topo II. mdpi.com Docking studies of some of the most active antiproliferative derivatives indicated a preference for inhibiting Topo I over Topo IIα. frontiersin.org

DNA Gyrase: In bacteria, DNA gyrase, a type II topoisomerase, is a primary target for quinolone antibiotics. rsc.org Computational modeling suggests that quinoline derivatives can interact with key Mycobacterium tuberculosis targets, including DNA gyrase, highlighting a mechanism for their antitubercular activity. rsc.org

The interaction of these quinoline compounds with DNA and topoisomerases often involves intercalation, where the planar quinoline ring system inserts itself between the base pairs of the DNA double helix. This is facilitated by strong π-π stacking interactions with the nucleobases. scbt.com This intercalation can alter the DNA's conformation and interfere with the enzymatic processes that rely on a specific DNA structure. scbt.com

Inhibition of Specific Enzymes and Receptors

The biological activities of 3,4-dichloro-8-ethylquinoline and its analogs are often attributed to their ability to inhibit specific enzymes and modulate receptor functions.

Carbonic Anhydrase: While specific data on this compound is limited, the broader class of quinoline derivatives has been investigated for its inhibitory effects on various enzymes.

Cyclooxygenase-2 (COX-2): Some quinoline derivatives have been identified as inhibitors of COX-2, an enzyme involved in inflammation and pain. Inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs. nih.gov

NAD(P)H:quinone Oxidoreductase 1 (NQO1): Quinoline-5,8-diones, which share a core structure with some quinoline derivatives, are known inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.com This enzyme is involved in detoxification and can be overexpressed in cancer cells, making it a potential therapeutic target. mdpi.comportlandpress.com Studies have shown that certain amino-quinoline-5,8-dione derivatives act as NQO1 inhibitors with potent antiproliferative activities. portlandpress.com Furthermore, hybrid compounds of 1,4-quinone with quinoline derivatives have been shown to be good substrates for the NQO1 enzyme, with their enzymatic conversion rates depending on the substituents on the quinoline scaffold. dntb.gov.uamdpi.com Interestingly, the neurotoxin clioquinol, a quinoline derivative, has been shown to be detoxified by NQO1, and inhibition of NQO1 can exacerbate its toxicity. frontiersin.org

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play crucial roles in metabolism and cellular differentiation. nih.gov Quinoline derivatives have been explored as modulators of PPARs, particularly PPARγ. For example, pirinixic acid derivatives with a quinoline core have been shown to be potent dual PPARα/γ agonists. researchgate.net The substitution pattern on the quinoline ring is critical for this activity. researchgate.net A novel quinoline thiazolidinedione hybrid, (Z)-5-benzylidene-3-((2-chloroquinolin-3-yl)methyl)thiazolidine-2,4-dione, has been synthesized and identified as a potential PPARγ modulator with antidiabetic effects. researchgate.netdntb.gov.ua Docking studies suggest a unique binding mode within the PPARγ ligand-binding domain. researchgate.net Another quinoline derivative, 2,4-dichloro-N-(3,5-dichloro-4-(quinoline-3-yloxy)phenyl)benzenesulfonamide (INT131), shows high affinity for PPARγ receptors. nih.gov

Cellular Pathway Modulation and Signaling Cascade Effects

Quinoline derivatives exert their biological effects by modulating a variety of cellular pathways and signaling cascades, ultimately leading to outcomes such as cell cycle arrest and apoptosis. ekb.egijrpr.com

ERK Signaling Pathway: The extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Some quinoline derivatives have been shown to modulate this pathway. For instance, the quinoline compound BPIQ has been found to have dual roles in inducing apoptosis and inhibiting migration of non-small cell lung cancer cells through the ERK pathway. ekb.eg Similarly, 2-quinolyl-1,3-tropolone derivatives have been observed to affect ERK signaling in ovarian and colon cancer cell lines. nih.gov In some cases, inhibition of the ERK signaling pathway can enhance the cell-killing effects of other treatments. researchgate.net

Cell Cycle Arrest: A common mechanism by which quinoline derivatives exhibit antiproliferative activity is by inducing cell cycle arrest at different phases, thereby preventing cancer cells from dividing. ekb.egijrpr.com

G2/M Phase Arrest: Several quinoline derivatives have been shown to cause cell cycle arrest at the G2/M phase. ekb.egtandfonline.com For example, a novel series of quinoline derivatives of combretastatin (B1194345) A-4, such as compound 12c , were found to inhibit tubulin polymerization, leading to G2/M phase arrest in various cancer cell lines. tandfonline.com Similarly, another quinoline derivative, 4c , was shown to induce G2/M arrest in breast cancer cells. rsc.org

G1 Phase Arrest: Some quinoline compounds block the cell cycle at the G1 phase. rsc.org For instance, the quinoline derivative 6f was found to induce G1 phase arrest in MCF-7 breast cancer cells. rsc.org

S Phase Arrest: Other quinoline derivatives can halt the cell cycle in the S phase, interfering with DNA synthesis. ijrpr.com For example, a bis spiro-cyclic 2-oxindole derivative of pyrimido[4,5-b]quinoline was found to cause cell cycle arrest in the S phase in breast cancer cells. benthamscience.com

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its induction is a key strategy in cancer therapy. Many quinoline derivatives have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms. ijrpr.commdpi.com

Mitochondrial-Dependent Pathway: Some quinoline compounds trigger apoptosis via the intrinsic or mitochondrial-dependent pathway. tandfonline.comrsc.org This often involves the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors. For example, compound 12c induces apoptosis through a mitochondrial-dependent pathway in MCF-7 cells. tandfonline.com

Caspase Activation: The activation of caspases, a family of proteases, is a central event in apoptosis. Quinoline derivatives have been shown to induce the cleavage and activation of key caspases like caspase-3. benthamscience.com

Modulation of Apoptotic Proteins: The balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL2) proteins is critical for regulating apoptosis. Some quinoline derivatives can shift this balance in favor of apoptosis by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic ones. benthamscience.com

The following table summarizes the effects of selected quinoline derivatives on cellular pathways:

Elucidation of Molecular Targets for Antiproliferative Activities

The antiproliferative activities of quinoline derivatives stem from their interaction with a diverse range of molecular targets within cancer cells. ekb.eg These interactions disrupt critical cellular processes, leading to the inhibition of cell growth and proliferation.

Tubulin Polymerization: Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization is a well-established anticancer strategy. tandfonline.com Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site. tandfonline.comrsc.org For example, a series of quinoline derivatives of combretastatin A-4, including compound 12c , have shown significant antiproliferative activity by inhibiting tubulin polymerization. tandfonline.com This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. tandfonline.comrsc.org

Protein Kinases: Protein kinases are a large family of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of cancer. ekb.eg Quinoline derivatives have been developed as inhibitors of various protein kinases.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a receptor tyrosine kinase that, when overactivated, can drive tumor growth. Quinoline derivatives have been designed as EGFR-TK inhibitors. For instance, a series of quinoline-tethered cis-vinyl triamide hybrids were evaluated for their antiproliferative effect against breast cancer cells, with the most potent compound, 6f , also showing inhibitory activity against EGFR tyrosine kinase. rsc.org

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. ekb.eg The quinolinyl thiazolinone derivative RO-3306 is an example of a CDK1 inhibitor that causes G2/M arrest. ekb.eg

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that is essential for the stability and function of many proteins that are critical for tumor cell survival and proliferation. A synthetic quinoline derivative, compound 48 , was identified as an Hsp90 inhibitor, leading to the degradation of Hsp90 client proteins, induction of Hsp70, and apoptosis in prostate cancer cells. ekb.eg

DNA and Associated Enzymes: As detailed in section 6.1, DNA and topoisomerases are major targets for many quinoline-based compounds. scbt.comfrontiersin.orgacs.org By intercalating into DNA or inhibiting topoisomerase activity, these compounds induce DNA damage, which can trigger cell cycle arrest and apoptosis. benthamscience.comnih.gov

The following table provides a summary of molecular targets for the antiproliferative activities of selected quinoline derivatives:

Mode of Action against Microorganisms

Quinoline derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antimalarial, and antitubercular effects. rsc.orgmdpi.comrsc.org The mechanisms underlying these activities are varied and often target processes unique to the microorganisms.

Antibacterial Mechanisms: The primary mode of action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV. rsc.org These enzymes are essential for bacterial DNA replication, and their inhibition leads to the accumulation of DNA damage and bacterial cell death.

Antifungal Mechanisms: While the specific mechanisms are less universally defined than for antibacterial quinolones, some quinoline derivatives exhibit antifungal properties. rsc.orgrsc.org These activities may involve disruption of the fungal cell membrane or inhibition of essential fungal enzymes.

Antimalarial Mechanisms: The antimalarial action of 4-aminoquinolines like chloroquine (B1663885) is primarily centered on the parasite's food vacuole. The parasite digests host hemoglobin, releasing large quantities of heme, which is toxic. The parasite detoxifies this heme by polymerizing it into hemozoin (malarial pigment). Chloroquine and its analogs are thought to accumulate in the food vacuole and interfere with this heme polymerization process. nih.gov This leads to the buildup of toxic free heme, which damages parasite membranes and leads to its death. nih.gov Some quinoline-ferrocene hybrids have been shown to inhibit chloroquine resistance. mdpi.com Bisquinoline derivatives have also been shown to be potent inhibitors of hematin (B1673048) polymerization. nih.gov

Antitubercular Mechanisms: The fight against Mycobacterium tuberculosis (Mtb) has been bolstered by quinoline-based drugs. nih.govresearchgate.netaustinpublishinggroup.com

ATP Synthase Inhibition: The diarylquinoline bedaquiline, a key drug for multidrug-resistant tuberculosis, has a novel mechanism of action. It targets the proton pump of ATP synthase, leading to a depletion of cellular ATP and subsequent bacterial death. austinpublishinggroup.com

KatG Inhibition: Some quinoline-thiosemicarbazide hybrids have been shown to inhibit the catalase-peroxidase enzyme (KatG) of Mtb. nih.gov KatG is involved in the activation of the frontline anti-TB drug isoniazid (B1672263) and also plays a role in protecting the bacterium from oxidative stress.

Other Targets: Computational studies suggest that quinoline derivatives may also target other essential Mtb enzymes like DNA gyrase and InhA. rsc.org

The following table summarizes the mode of action of quinoline derivatives against various microorganisms:

Membrane Interaction Studies for Permeation and Uptake Mechanisms

The ability of a compound to cross biological membranes is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. For quinoline derivatives, their physicochemical properties, such as lipophilicity, play a significant role in their permeation and uptake. nih.govresearchgate.net

Permeation across Bacterial Membranes: In bacteria like E. coli, the uptake of quinolone antibiotics involves passage through the outer membrane. This can occur via two main pathways:

Porin Pathway: Quinolones can diffuse through porin channels in the outer membrane. Evidence for this includes the increased minimum inhibitory concentrations (MICs) of quinolones in porin-deficient bacterial strains. nih.gov

Self-Promoted Uptake: Quinolones can chelate divalent cations like magnesium, which are essential for stabilizing the lipopolysaccharide (LPS) layer of the outer membrane. nih.gov This chelation disrupts the LPS, increasing the permeability of the outer membrane and allowing the quinolone to diffuse through the exposed lipid domains. The hydrophobicity of the quinolone influences the contribution of this non-porin pathway. nih.gov

Permeation across Eukaryotic and Parasite Membranes:

Passive Diffusion: The lipophilicity of quinoline derivatives is a key factor in their ability to passively diffuse across cell membranes. nih.govmdpi.com For instance, the rigid, planar structure and hydrophobic regions of camptothecin enhance its membrane permeability. scbt.com Structural modifications, such as halogenation, can be used to increase lipophilicity and potentially improve penetration across membranes like the blood-brain barrier. mdpi.com

Accumulation in the Parasite Digestive Vacuole: In the context of malaria, the high lipophilicity of some quinoline derivatives at physiological pH, combined with their weak base nature, facilitates their permeation across the parasite's membranes. mdpi.com This leads to a high concentration of the drug within the acidic digestive vacuole, which is the primary site of action for many antimalarial quinolines. mdpi.com

Drug-Likeness and Receptor Interaction: Studies on certain quinoline hybrids have suggested that their drug-like properties enhance their membrane permeability and subsequent interaction with intracellular receptors. mdpi.com

Computational and Experimental Analysis: Lipophilicity and other ADMET (adsorption, distribution, metabolism, excretion, and toxicity) properties are often evaluated using both experimental methods and in silico computational models. nih.govresearchgate.net These studies help in understanding and predicting the ability of new quinoline derivatives to penetrate cell membranes and reach their intended targets. For example, analysis of quinoline-1,4-quinone hybrids showed that most could be administered orally and did not exhibit neurotoxic effects, and their lipophilicity was related to the type of 1,4-quinone moiety. nih.govresearchgate.net

Derivatization and Exploration of Novel Scaffolds Based on 3,4 Dichloro 8 Ethylquinoline

Design and Synthesis of Substituted 3,4-Dichloro-8-ethylquinoline Analogues

The design of analogues of this compound focuses on modifying its structure to explore and optimize potential biological activities. The synthetic strategies primarily target the reactive chloro-substituents and the C-H bonds of the ethyl group.

Nucleophilic Substitution Reactions: The chlorine atoms at the C-2 and C-4 positions of the quinoline (B57606) ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. mdpi.com While direct examples for the 3,4-dichloro isomer are scarce, the reactivity of the analogous 2,4-dichloro-8-methylquinoline (B1596889) demonstrates that amines, thiols, and alkoxides can readily displace the chlorine atoms. mdpi.comvulcanchem.com For this compound, selective substitution can be achieved by controlling reaction conditions. For instance, reaction with different aryl or alkyl amines can yield a library of 3- or 4-substituted aminoquinoline derivatives. researchgate.net

C-H Bond Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, providing an efficient route to novel analogues. Rhodium-catalyzed C(sp³)-H amidation has been successfully applied to 8-ethylquinolines, demonstrating that the ethyl group can be a handle for derivatization. researchgate.net This method allows for the introduction of various amides, expanding the chemical space around the quinoline core.

Illustrative Synthetic Pathways for Derivatization:

Reaction Type Reagents & Conditions Potential Product Class Reference
Nucleophilic SubstitutionVarious Amines, DMF, Heat4-Amino-3-chloro-8-ethylquinolines researchgate.net
C(sp³)-H AmidationN-Hydroxyphthalimides, Rh(III) catalyst8-(1-Amidoethyl)-3,4-dichloroquinolines researchgate.net
Cross-CouplingAryl Boronic Acids, Pd catalyst4-Aryl-3-chloro-8-ethylquinolines rsc.org

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel core structures with improved properties while retaining key biological activity. criver.comresearchgate.net These approaches are used to overcome liabilities of a lead compound, such as poor pharmacokinetics or toxicity, or to generate new intellectual property. criver.comspirochem.com

Bioisosteric Replacement: Bioisosterism involves substituting an atom or a group of atoms in the molecule with another that has similar physical or chemical properties, leading to a similar biological response. u-tokyo.ac.jpdrughunter.com For this compound, bioisosteric replacements could be applied to several positions:

Chlorine Atoms: A chlorine atom could be replaced by other halogens (Br, F), a trifluoromethyl group (CF₃), or a cyano group (CN). These groups mimic the steric and electronic properties of chlorine to varying degrees.

Ethyl Group: The C-8 ethyl group could be replaced with isosteric groups like a cyclopropyl, methoxy (B1213986), or isopropyl group to fine-tune lipophilicity and metabolic stability.

Ring Carbon/Nitrogen: In a more complex replacement, the nitrogen atom of the quinoline ring could be swapped with a carbon, or a CH group could be replaced with a nitrogen atom, leading to different heterocyclic systems like isoquinoline (B145761) or cinnoline. nih.gov

Table of Potential Bioisosteric Replacements:

Original Group Position Potential Bioisostere Rationale Reference
Chlorine (Cl)C-3 or C-4Trifluoromethyl (CF₃)Similar electronics, increased lipophilicity u-tokyo.ac.jp
Chlorine (Cl)C-3 or C-4Cyano (CN)Mimics size and polarity u-tokyo.ac.jp
Ethyl (-CH₂CH₃)C-8CyclopropylSimilar size, increased rigidity drughunter.com
Ring CHC-2Ring Nitrogen (N)Alter H-bonding, solubility nih.gov

Development of this compound-Containing Hybrid Molecules

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, dual-target activity, or improved pharmacokinetic properties. rsc.orgresearchgate.net The this compound scaffold can serve as an anchor to be combined with other biologically active moieties.

Researchers have synthesized hybrid molecules by linking quinoline derivatives to other heterocyclic systems known for their therapeutic properties, such as triazoles, pyrazoles, or 2-azetidinones. rsc.orgresearchgate.nete-century.us For example, a common strategy involves converting one of the chloro groups on the this compound core into a linker, which is then used to attach another active molecule. The synthesis of quinoline-triazole hybrids, for instance, has been achieved by converting a chloro-quinoline into an azide, followed by a cycloaddition reaction with an alkyne-containing partner molecule. e-century.us Such hybrids have been explored for their potential as antimalarial and anticancer agents. rsc.orge-century.us

The rationale is that the resulting hybrid may act on multiple targets or that the secondary pharmacophore may improve the solubility, cell permeability, or metabolic stability of the parent quinoline scaffold. researchgate.net

Synthesis and Evaluation of Stereoisomers and Conformationally Restricted Analogues

The three-dimensional structure of a molecule is critical for its interaction with biological targets. Exploring stereoisomers and conformationally restricted analogues can lead to compounds with improved potency and selectivity.

Stereoisomers: The 8-ethylquinoline (B27807) structure is achiral. However, derivatization of the ethyl group, for example through C-H functionalization, can create a chiral center at the benzylic position (the carbon attached to the quinoline ring). researchgate.net The synthesis of such analogues would result in a racemic mixture of two enantiomers. These enantiomers can be separated using chiral chromatography or synthesized selectively using stereoselective methods. Evaluating the individual enantiomers is crucial, as they often exhibit different biological activities and metabolic profiles.

Conformationally Restricted Analogues: The ethyl group at the C-8 position has rotational freedom. Restricting this conformation can lock the molecule into a specific shape that may be more favorable for binding to a target. This can be achieved by incorporating the ethyl group into a new ring system. For example, a reaction that forms a bond between the ethyl group and the C-7 position would create a rigid tricyclic structure. Such modifications can provide valuable insights into the bioactive conformation of the molecule and potentially lead to more potent and selective compounds. Although specific examples for this compound are not prominent in the literature, the general principle of rigidification is a widely used strategy in medicinal chemistry to improve drug properties. nih.gov

Potential Research Applications of 3,4 Dichloro 8 Ethylquinoline Derivatives Academic Contexts

Development of Molecular Probes for Biological Systems

The unique structure of quinoline (B57606) derivatives makes them candidates for the development of molecular probes, which are essential tools for visualizing and dissecting complex biological processes. smolecule.comevitachem.com These probes can be designed to interact with specific biomolecules or cellular environments, providing real-time information with high sensitivity. nih.gov

Fluorescent labeling is a powerful technique used to detect and analyze biomolecules like proteins and nucleic acids. It involves attaching a fluorescent molecule (fluorophore) to a target, allowing for its visualization and study. nih.gov Quinoline derivatives are investigated for such applications due to their intrinsic fluorescence properties. vulcanchem.com

Derivatives of 3,4-dichloro-8-ethylquinoline could be functionalized to create novel fluorescent probes. For instance, the modification of related quinoline structures has been shown to yield compounds suitable for use as fluorescent dyes. vulcanchem.com These probes can be employed in various advanced imaging techniques, such as fluorescence microscopy and flow cytometry, to study cellular dynamics, protein localization, and biomolecular interactions. The development of these specialized molecules contributes to a deeper understanding of cellular and molecular biology by enabling the real-time observation of biological events. nih.gov

Understanding the interactions between proteins and ligands is fundamental to drug discovery and chemical biology. mdpi.com Molecular probes derived from quinoline scaffolds can serve as tools to investigate these binding events. smolecule.comevitachem.com By designing derivatives that can bind to specific sites on a protein, researchers can study binding affinity, conformational changes, and the mechanism of action of potential drug candidates. mdpi.comnih.gov

The study of protein-ligand complexes often involves determining which amino acids form the binding pocket and the nature of the interactions, such as hydrogen bonds and van der Waals forces. embl.de Derivatives of this compound could be used as chemical probes in biochemical assays to explore enzyme activity or protein interactions. smolecule.comevitachem.com For example, native mass spectrometry is a technique used to directly observe the binding of ligands, such as the inhibitor triclosan, to enzymes like enoyl-ACP reductase (FabI), revealing details about binding affinity and allosteric effects. nih.gov The insights gained from such studies are crucial for the rational design of more potent and selective therapeutic agents.

Pre-clinical In Vitro Studies in Cellular Models (e.g., antiproliferative, antimicrobial activity)

The quinoline ring is a core component of many compounds with established biological activity, including antimicrobial and anticancer properties. researchgate.net Consequently, derivatives of this compound are logical candidates for pre-clinical in vitro evaluation to discover new therapeutic leads. These studies often involve testing the compounds against various cellular models to determine their efficacy and spectrum of activity.

A critical step in preclinical research is the evaluation of a compound's activity against a panel of relevant cell lines. Quinoline derivatives have demonstrated a broad range of biological effects, including antiproliferative, antibacterial, and antifungal activities. nih.govd-nb.infonih.govdoi.org

Antiproliferative Activity: Numerous quinoline derivatives have been synthesized and tested against various human cancer cell lines. doi.org For example, certain 8-hydroxyquinoline (B1678124) derivatives showed potent antiproliferative activity against ovarian cancer cells (OVCAR-03). nih.gov Other studies have found that quinoline derivatives can inhibit the proliferation of cancer cells by inducing apoptosis or interfering with DNA replication. doi.org

Antimicrobial and Antifungal Activity: The quinoline scaffold is present in several antibacterial drugs. researchgate.net Research has shown that novel quinoline derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. d-nb.infonih.gov For instance, some derivatives show activity against methicillin-resistant Staphylococcus aureus (MRSA), while others are effective against fungal pathogens like Candida albicans. d-nb.info The presence of halogen atoms, such as chlorine, is often associated with enhanced antimicrobial potential. evitachem.com

The table below summarizes the observed in vitro activities of various quinoline derivatives structurally related to this compound.

Compound ClassActivity TypeTarget Cell Lines/StrainsKey Findings
Substituted Quinolines AntiproliferativeVarious cancer cell lines (e.g., OVCAR-03, A549)Certain derivatives exhibit potent cytotoxicity, sometimes exceeding that of reference drugs like doxorubicin. nih.govdoi.org
Halogenated Quinolines AntibacterialStaphylococcus aureus, Escherichia coli, MRSAHalogen substituents can enhance potency; some compounds show low minimum inhibitory concentrations (MIC). d-nb.info
Quinoline Derivatives AntifungalCandida species, Aspergillus nigerActivity can be comparable or superior to standard antifungal agents like fluconazole. nih.govjournalgrid.com

High-throughput screening (HTS) is a key technology in modern drug discovery, allowing for the rapid, automated testing of thousands of chemical compounds against biological targets. nih.govbmglabtech.com This process helps to identify "hits"—compounds that show a desired biological effect—which can then be optimized in further studies. bmglabtech.com

Libraries of quinoline derivatives, including analogs of this compound, are often included in HTS campaigns. nih.gov These screens can assess a wide range of biological responses, from inhibition of a purified enzyme to complex cellular phenotypes like cell death or pathway modulation. nih.gov The data generated from HTS provides a crucial starting point for structure-activity relationship (SAR) studies, where chemists systematically modify the structure of the hit compounds to improve their potency and selectivity. nih.govresearchgate.net

Contribution to Heterocyclic Chemistry Methodologies

The synthesis and study of specific heterocyclic compounds like this compound contribute to the broader field of organic chemistry by advancing synthetic methodologies. researchgate.netscispace.com Developing efficient and selective routes to complex molecules is a primary goal of synthetic chemistry.

The construction of the quinoline ring system can be achieved through various named reactions, and the synthesis of specific substitution patterns often requires the development of novel or optimized procedures. scispace.comscribd.com For example, research into the preparation of halogenated quinolines, such as 4,7-dichloro-8-methylquinoline, has led to improved synthetic processes. google.com The chemical reactions that these derivatives undergo, such as nucleophilic substitution or cross-coupling, are also of fundamental interest. evitachem.comboyer-research.com Studies on the reactivity of the dichloroquinoline core help chemists understand how substituents influence reaction outcomes, providing valuable knowledge for the strategic design and synthesis of other complex heterocyclic molecules. evitachem.comboyer-research.com

Role in Material Science Research (e.g., as components of smart materials)

Derivatives of this compound represent a compelling, albeit largely unexplored, frontier in material science. The inherent chemical architecture of the quinoline ring system, combined with the specific electronic and steric influences of its substituents, suggests a significant potential for these compounds in the development of advanced materials. ijppronline.comecorfan.org Research into analogous quinoline derivatives has established their utility in various domains of material science, offering a predictive framework for the prospective applications of this compound derivatives. evitachem.com The primary areas of interest lie in the fields of organic electronics, sensor technology, and the formulation of specialized polymers and dyes, largely attributable to the versatile physicochemical properties of the quinoline scaffold. researchgate.netrsc.org

The unique substitution pattern of a this compound core is anticipated to bestow advantageous properties for material science applications. The presence of chlorine atoms at the 3 and 4 positions can significantly influence the electronic characteristics of the molecule, enhancing its stability and modifying its reactivity. evitachem.com This halogenation can be pivotal in applications requiring robust materials with tailored electronic behaviors. The ethyl group at the 8-position, while seemingly simple, can impact the solubility and processing characteristics of the derivative, which is a critical consideration in the fabrication of material components.

In the realm of organic electronics, quinoline derivatives have demonstrated considerable promise as components in Organic Light-Emitting Diodes (OLEDs) and third-generation photovoltaic cells. researchgate.net For instance, certain quinoline-based compounds are effective as emission layers in OLEDs. researchgate.net The tunable nature of the quinoline structure allows for the synthesis of materials with specific energy levels and absorption spectra, which are crucial for efficient light emission and energy conversion. researchgate.net While direct research on this compound derivatives in this context is not yet prevalent, the foundational principles suggest their potential utility.

Furthermore, the general class of quinoline derivatives is recognized for its application in the synthesis of specialized dyes. rsc.org The chromophoric properties of the quinoline system can be modulated by the introduction of various functional groups. This opens up possibilities for creating novel dyes with specific absorption and emission characteristics for use in textiles, imaging, and as components in dye-sensitized solar cells. researchgate.net

The exploration of this compound derivatives in material science is still in its nascent stages. However, the established versatility of the broader quinoline family in creating functional materials provides a strong impetus for future research into these specific compounds. ijppronline.comecorfan.org

Challenges and Future Research Directions in 3,4 Dichloro 8 Ethylquinoline Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods such as the Skraup, Combes, and Gould–Jacob reactions. rsc.orgscispace.com While effective, these methods can sometimes require harsh conditions, produce byproducts, and offer limited regioselectivity, particularly with unsymmetrical ketones. rsc.org Future research concerning 3,4-Dichloro-8-ethylquinoline and its analogues must focus on developing more efficient and environmentally benign synthetic strategies.

Modern approaches offer promising alternatives. For instance, multicomponent reactions, where three or more reactants combine in a single step, provide an atom-economical route to complex quinolines. rsc.org The use of advanced catalysts is also a key area. Rhodium-catalyzed synthesis from hydrazones and alkynes, and zinc(II) triflate-catalyzed coupling of alkynes, amines, and aldehydes have been reported for generating substituted quinolines. rsc.orgnih.gov

Sustainability can be enhanced through "Green Chemistry" principles. This includes using eco-friendly solvents like aqueous ethanol (B145695), employing recyclable catalysts such as Nafion® NR50 under microwave irradiation, or developing catalyst-free aerobic reaction conditions. rsc.orgresearchgate.netmdpi.com Furthermore, the adoption of continuous flow chemistry presents a significant opportunity. Flow processes allow for precise control over reaction parameters, shorter reaction times, and can enable the use of highly reactive intermediates that are difficult to handle in traditional batch synthesis, potentially leading to higher yields and purity for chloroquinoline derivatives. worktribe.com Unconventional methods like photooxygenation and electrochemical oxidation also offer mild and green pathways for further functionalization. researchgate.net

Exploration of Novel Biological Targets and Mechanisms

While quinolines are known to possess a wide array of biological activities, a primary challenge is to identify and validate novel molecular targets for derivatives of this compound. researchgate.netnih.gov Much of the research on related compounds has centered on antimicrobial applications, revealing several key mechanisms that could be relevant.

A significant area of exploration is the inhibition of bacterial efflux pumps, a major cause of antimicrobial resistance (AMR). tandfonline.com Quinolone derivatives have been identified as potent efflux pump inhibitors (EPIs), particularly against the NorA pump in Staphylococcus aureus. mdpi.commdpi.com These compounds can restore the efficacy of conventional antibiotics like ciprofloxacin (B1669076) by preventing their expulsion from the bacterial cell. mdpi.commdpi.com Another promising target in antimicrobial research is the FtsZ protein, a prokaryotic homolog of tubulin that is essential for bacterial cell division. nih.gov A lead quinoline compound has been shown to inhibit Mtb FtsZ, suggesting a novel mechanism of action for this class of molecules. nih.gov

Other validated targets for quinoline-based compounds in Mycobacterium tuberculosis (Mtb) include DNA gyrase, ATP synthase, and enzymes involved in cell wall synthesis like DprE1. scispace.comnih.gov Beyond antimicrobial activity, quinoline derivatives have been investigated as inhibitors of human enzymes such as carbonic anhydrase isoforms, which are implicated in conditions like glaucoma. nih.gov The fundamental ability of the quinoline core to intercalate with DNA and generate reactive oxygen species (ROS) also presents a mechanism for anticancer activity that warrants further investigation for derivatives of this compound.

Target ClassSpecific Target/MechanismOrganism/SystemPotential Application
Antimicrobial NorA Efflux Pump InhibitionStaphylococcus aureusOvercoming antibiotic resistance mdpi.commdpi.com
FtsZ Polymerization InhibitionMycobacterium tuberculosisAntitubercular agent with novel mechanism nih.gov
DNA Gyrase / ATP Synthase InhibitionMycobacterium tuberculosisAntitubercular agents nih.gov
Biofilm Formation / Quorum SensingGram-positive & Gram-negative bacteriaAnti-virulence agents tandfonline.com
Anticancer DNA Intercalation & ROS GenerationHuman Cancer Cell LinesCytotoxic agent
Enzyme Inhibition Carbonic Anhydrase (hCA I & II)HumanAntiglaucoma candidates nih.gov

Integration of Advanced Computational Approaches in Drug Discovery Pipelines

Modern drug discovery is increasingly reliant on computational methods to accelerate the identification and optimization of lead compounds. nih.govemanresearch.org Integrating these approaches into the research pipeline for this compound is crucial for efficiently navigating the vast chemical space of its potential derivatives. Computational approaches are broadly divided into structure-based drug design (SBDD) and ligand-based drug design (LBDD). emanresearch.org

When the three-dimensional structure of a biological target is known, SBDD methods like molecular docking can be used to predict how different quinoline derivatives will bind. nih.govemanresearch.org This allows for the virtual screening of large compound libraries to prioritize candidates for synthesis. nih.gov For example, docking studies have been used to understand the interactions of quinoline analogs with the active sites of Mtb enzymes like InhA and DNA gyrase. nih.govresearchgate.net

In the absence of a target structure, LBDD methods such as 3D quantitative structure-activity relationship (QSAR) modeling are employed. nih.govemanresearch.org QSAR models correlate the chemical structures of a series of compounds with their biological activities, helping to identify the key molecular features required for potency. Furthermore, molecular dynamics (MD) simulations can assess the stability of predicted ligand-protein complexes over time, providing deeper insight into binding mechanisms. nih.gov In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is another critical computational tool that helps in the early selection of candidates with favorable pharmacokinetic profiles, reducing late-stage failures. nih.gov

Design of Highly Selective and Potent Derivatives with Modulated Activities

A central challenge in medicinal chemistry is the rational design of derivatives with optimized potency and selectivity. For the this compound scaffold, this involves strategically modifying its structure to fine-tune interactions with a specific biological target while minimizing off-target effects. Structure-activity relationship (SAR) studies on related quinolines provide valuable guidance.

Research has shown that the nature and position of substituents on the quinoline ring are critical. For example, in the development of NorA efflux pump inhibitors, the addition of alkylamino chains at the C-4 position and methoxy (B1213986) groups at C-6 and C-7 were found to enhance activity. mdpi.com Conversely, for certain antitubercular quinolines, the introduction of highly polar groups like N-methyl piperazine (B1678402) led to a significant drop in activity. nih.gov The lipophilicity of the molecule, which can be modulated by adding or removing halogen atoms or alkyl groups, is another key parameter that affects membrane permeability and, consequently, biological activity. researchgate.net The electron-withdrawing nature of the two chlorine atoms at positions 3 and 4 on the parent scaffold already confers a specific reactivity that can be exploited in further derivatization. evitachem.com

Scaffold/Derivative ClassModificationImpact on ActivityReference
Quinoline NorA EPIs Alkylamino chain at C-4Increased inhibitory activity mdpi.com
Methoxy group(s) at C-6/C-7Increased inhibitory activity mdpi.com
Antitubercular Quinolines Chloro groups at C-3/C-4Potent activity observed nih.gov
Polar groups (e.g., N-methyl piperazine)Significant reduction in activity nih.gov
Antifungal 2-Chloroquinolines Increased lipophilicity / N-methylationEnhanced antifungal activity researchgate.net

Investigation of Multi-Targeting Approaches for Complex Biological Systems

Many complex diseases, such as cancer and chronic infections, involve multiple biological pathways. The traditional "one molecule, one target" paradigm is often insufficient to address this complexity. An emerging strategy is the design of multi-target-directed ligands (MTDLs)—single compounds engineered to interact with two or more distinct targets simultaneously. The diverse pharmacological profile of the quinoline class makes it an excellent candidate for this approach. researchgate.net

For instance, in antimicrobial research, a single quinoline derivative could be designed to inhibit both a bacterial efflux pump and a key metabolic enzyme, delivering a powerful two-pronged attack that is less susceptible to the development of resistance. tandfonline.com Similarly, in cancer therapy, a derivative could be made to interact with DNA while also inhibiting a specific kinase involved in cell proliferation. rsc.org The re-emergence of chloroquine (B1663885) analogs as multi-targeting antimalarial agents highlights the potential of this strategy for the quinoline scaffold. researchgate.net Future research should explore the rational design of this compound derivatives capable of modulating multiple nodes within a disease network.

Addressing Potential Resistance Mechanisms in Antimicrobial Research

The global crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic strategies. Quinolines are at the forefront of this effort, not just as direct-acting antibiotics, but also as agents that can overcome existing resistance mechanisms. researchgate.netmdpi.com A key future direction for this compound chemistry is to specifically design derivatives that function as resistance breakers.

The most well-documented approach is the inhibition of efflux pumps. tandfonline.com Bacteria use these pumps to expel antibiotics, rendering them ineffective. mdpi.com Quinolines that inhibit pumps like NorA in S. aureus or the MexAB-OprM system in Pseudomonas aeruginosa can be used as adjuvants, restoring the activity of older antibiotics. mdpi.combiomedpharmajournal.org Another critical resistance mechanism is biofilm formation, where bacteria encase themselves in a protective matrix that is difficult for antibiotics to penetrate. tandfonline.com Quinolines have been shown to interfere with processes that are essential for biofilm formation and maturation, such as quorum sensing, representing another avenue for combating resistant infections. tandfonline.com Developing potent and non-toxic derivatives of this compound that target these resistance pathways is a high-priority research goal.

Exploration of Unconventional Synthetic Pathways for Structural Diversification

To fully explore the therapeutic potential of the this compound scaffold, chemists must move beyond conventional modifications and embrace unconventional synthetic pathways to generate greater structural diversity. Classical syntheses often yield planar, aromatic structures, but accessing novel, three-dimensional chemical space can lead to compounds with improved pharmacological properties.

Unconventional strategies can include cascade reactions that build complex molecular architectures in a single, efficient process. nih.gov The ring-opening and ring-expansion of strained systems, such as cyclopropane (B1198618) rings attached to the quinoline core, can provide access to entirely new heterocyclic systems like quinolin-2-ones and 1-benzazepin-2-ones. nih.gov The use of photochemistry and electrochemistry offers mild and controlled methods for functionalization that are not possible with traditional thermal reactions. researchgate.net By pursuing these and other innovative synthetic routes, researchers can generate libraries of unique this compound derivatives, significantly increasing the probability of discovering compounds with novel and valuable biological activities.

Advancement in In Vitro Model Systems for Mechanistic Studies

The elucidation of the precise mechanisms of action of novel chemical entities is fundamental to drug discovery and development. For this compound, a thorough understanding of its molecular interactions and cellular consequences is paramount. The evolution of in vitro model systems, from traditional two-dimensional (2D) cell cultures to complex three-dimensional (3D) organoids, offers an increasingly sophisticated toolbox for these mechanistic investigations. These advanced systems provide a bridge between simplistic biochemical assays and complex in vivo studies, enabling a more accurate prediction of human responses. frontiersin.org10xgenomics.com

Traditional 2D cell cultures remain a cornerstone for initial high-throughput screening and fundamental mechanistic work due to their cost-effectiveness and scalability. For a compound like this compound, a panel of human cancer cell lines would be instrumental in identifying potential anticancer activity and elucidating the underlying mechanisms. For instance, based on studies of other quinoline derivatives, cell lines such as the lung adenocarcinoma cell line A549, breast cancer cell line MCF-7, and colon cancer cell line HCT 116 could be employed to assess cytotoxicity. nih.govarabjchem.org Mechanistic assays in these 2D systems can include the evaluation of apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways. nih.govorientjchem.org

Beyond cancer, the broad biological activity of quinolines suggests potential applications in other therapeutic areas. rsc.org In vitro models for infectious diseases are therefore highly relevant. The activity of this compound could be tested against various strains of bacteria and parasites. For example, its efficacy against Plasmodium falciparum, the parasite responsible for malaria, could be assessed using in vitro cultures, a common practice for novel quinoline compounds. future-science.com Similarly, its potential as an antibacterial agent could be determined using a panel of clinically relevant bacteria, including resistant strains.

The limitations of 2D cell cultures, such as the lack of tissue architecture and cell-cell interactions, have driven the development of more physiologically relevant 3D models. Spheroids, which are simple 3D aggregates of cells, offer a better representation of the tumor microenvironment. nih.gov These models can be used to assess the penetration of this compound into a tumor-like structure and to evaluate its efficacy in a more realistic context.

The most significant recent advancement in in vitro modeling is the development of organoids. nih.govazolifesciences.com These are self-organizing 3D structures grown from stem cells that recapitulate the architecture and function of a specific organ. frontiersin.org10xgenomics.com Human organoids derived from tissues such as the liver, kidney, and intestine are now being used for toxicity testing and efficacy screening. frontiersin.orgnih.gov For this compound, liver organoids could provide crucial insights into its metabolism and potential hepatotoxicity, a common concern for new chemical entities. azolifesciences.com Kidney organoids could be used to assess nephrotoxicity. nih.gov Furthermore, patient-derived tumor organoids are emerging as a powerful tool for personalized medicine, allowing for the testing of a compound's effectiveness on a model of an individual's specific cancer. 10xgenomics.com

High-throughput screening (HTS) platforms have also been adapted for these advanced models. Automated imaging and analysis systems can now handle the complexity of 3D cultures, enabling the screening of large compound libraries, including derivatives of this compound, against organoid models. nih.gov This allows for the early identification of both potent drug candidates and compounds with potential toxicity issues.

The integration of these advanced in vitro models into the mechanistic study of this compound will be crucial for its future development. By moving beyond traditional 2D cultures to embrace 3D spheroids and organoids, researchers can gain a more comprehensive and predictive understanding of its biological activity.

Table of In Vitro Models for Mechanistic Studies of Quinoline Derivatives

Model SystemApplication for Quinoline DerivativesPotential Mechanistic Insights
2D Cell Cultures
Human Cancer Cell Lines (e.g., A549, MCF-7, HCT 116) nih.govarabjchem.orgInitial cytotoxicity screening, identification of anticancer activity.Induction of apoptosis, cell cycle arrest, inhibition of signaling pathways. nih.govorientjchem.org
Plasmodium falciparum Cultures future-science.comAntimalarial activity screening.Inhibition of heme polymerization, disruption of parasite metabolism.
Bacterial Cultures (e.g., S. aureus) nih.govAntibacterial activity screening.Membrane disruption, inhibition of DNA gyrase. nih.govrsc.org
Viral Replication Assays (e.g., RSV, IAV) nih.govAntiviral activity screening.Inhibition of viral entry, replication, or release. nih.gov
3D Cell Cultures
Tumor Spheroids nih.govEvaluation of anticancer drug penetration and efficacy in a tumor-like microenvironment.Assessment of compound efficacy in inner, more hypoxic, cell layers.
Organoids
Liver Organoids azolifesciences.comAssessment of metabolism and hepatotoxicity.Identification of metabolic pathways, prediction of drug-induced liver injury. azolifesciences.com
Kidney Organoids nih.govEvaluation of nephrotoxicity.Prediction of drug-induced kidney damage. nih.gov
Intestinal OrganoidsStudy of absorption, metabolism, and gut toxicity.Elucidation of oral bioavailability and gastrointestinal side effects.
Patient-Derived Tumor Organoids 10xgenomics.comPersonalized medicine, prediction of patient-specific drug responses.Identification of biomarkers for sensitivity or resistance. 10xgenomics.com

Q & A

Q. Can computational models predict the environmental fate of this compound?

  • Methodology : Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (log BCF) parameters. Hydrolysis half-lives (t₁/₂) at pH 7 are experimentally validated via LC-MS quantification. Ecotoxicity assays (Daphnia magna LC₅₀) correlate with QSAR predictions to assess environmental risk .

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